An In-Depth Technical Guide to 4,6-Dimethyldibenzofuran: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 4,6-Dimethyldibenzofuran: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 4,6-dimethyldibenzofuran, a heterocyclic organic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, proposed synthetic pathways, and potential applications, offering field-proven insights and methodologies.
Introduction: The Significance of the Dibenzofuran Scaffold
Dibenzofuran is a core heterocyclic structure consisting of two benzene rings fused to a central furan ring.[1] This aromatic system is a key component in various natural products and synthetic compounds exhibiting a wide range of biological activities.[2] The substitution of this core with functional groups, such as methyl groups in the case of 4,6-dimethyldibenzofuran, can significantly modulate its chemical and biological properties. This guide will focus specifically on the 4,6-dimethyl substituted derivative, exploring its unique characteristics and potential.
Chemical Structure and Physicochemical Properties
The fundamental structure of 4,6-dimethyldibenzofuran is characterized by the dibenzofuran core with methyl groups attached at the 4 and 6 positions.
Chemical Structure:
Caption: Chemical structure of 4,6-Dimethyldibenzofuran.
The IUPAC name for this compound is 4,6-dimethyldibenzo[b,d]furan. Its core properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1136-77-2 | [3] |
| Molecular Formula | C₁₄H₁₂O | [3] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | Inferred from Dibenzofuran[1] |
| Melting Point | Not available | |
| Boiling Point | >285 °C (predicted) | Inferred from Dibenzofuran[1] |
| Solubility | Soluble in nonpolar organic solvents | Inferred from Dibenzofuran[1] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns determined by their coupling with neighboring protons. The two methyl groups would likely appear as sharp singlets in the upfield region (around 2.3-2.6 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the twelve aromatic carbons and the two methyl carbons. The aromatic carbons would resonate in the range of 110-160 ppm, while the methyl carbons would appear at a much higher field (around 15-25 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹). Strong absorptions corresponding to C=C stretching of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A characteristic C-O-C stretching band for the furan ring is expected around 1000-1300 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) at m/z = 196. Fragmentation would likely involve the loss of methyl groups and cleavage of the dibenzofuran ring system.
Proposed Synthesis Pathway
A plausible synthetic route to 4,6-dimethyldibenzofuran can be conceptualized starting from the commercially available dibenzofuran. The key intermediate, dibenzofuran-4,6-dicarboxylic acid, can be synthesized via a directed ortho-metalation approach.
Caption: Proposed synthetic workflow for 4,6-dimethyldibenzofuran.
Experimental Protocol:
Step 1: Synthesis of Dibenzofuran-4,6-dicarboxylic acid [1]
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To a solution of dibenzofuran in dry diethyl ether under an inert atmosphere, add tetramethylethylenediamine (TMEDA).
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Cool the mixture to -78 °C and slowly add sec-butyllithium.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Cool the mixture back to -78 °C and bubble in dry carbon dioxide gas.
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Acidify the reaction mixture with aqueous HCl to precipitate the dicarboxylic acid.
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Filter and wash the solid with water and diethyl ether to obtain the crude product, which can be purified by recrystallization.
Causality: The use of TMEDA chelates the lithium cation, increasing the basicity of the organolithium reagent and directing the metalation to the ortho positions (4 and 6) of the dibenzofuran ring. Quenching the resulting dianion with carbon dioxide yields the dicarboxylic acid.
Step 2: Reduction of the Carboxylic Acids to Methyl Groups
A standard method for the reduction of aromatic carboxylic acids to methyl groups involves a two-step process: reduction to the corresponding alcohols followed by hydrogenolysis.
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Conversion to the Diol: The dibenzofuran-4,6-dicarboxylic acid can be reduced to 4,6-bis(hydroxymethyl)dibenzofuran using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
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Hydrogenolysis of the Diol: The resulting diol can then be converted to 4,6-dimethyldibenzofuran via catalytic hydrogenolysis. This is typically achieved by reacting the diol with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Self-Validation: The progress of each reaction step can be monitored by thin-layer chromatography (TLC). The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry) as outlined in the previous section.
Potential Applications in Drug Development and Materials Science
The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2] Derivatives of dibenzofuran have shown a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2]
Potential Roles in Drug Discovery:
Caption: Potential applications of the 4,6-dimethyldibenzofuran scaffold.
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Anticancer Agents: The planar, aromatic nature of the dibenzofuran ring system allows it to intercalate with DNA, a mechanism of action for some anticancer drugs. The methyl groups on 4,6-dimethyldibenzofuran can influence its binding affinity and selectivity for specific biological targets.
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Antimicrobial Agents: The lipophilic character of the dibenzofuran core can facilitate the transport of molecules across microbial cell membranes. The addition of methyl groups can further enhance this lipophilicity, potentially leading to improved antibacterial or antifungal activity.
Applications in Materials Science:
The rigid, planar structure and aromaticity of dibenzofuran derivatives also make them attractive candidates for applications in materials science, particularly in the field of organic electronics. They can serve as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methyl substitutions can influence the packing of the molecules in the solid state, which in turn affects their electronic properties.
Conclusion and Future Directions
4,6-Dimethyldibenzofuran is a molecule with significant untapped potential. While specific experimental data for this compound is currently limited in the public domain, its structural similarity to other biologically active and materially relevant dibenzofurans suggests that it is a promising candidate for further investigation. The synthetic pathway proposed in this guide provides a logical and feasible route to access this compound for future studies. Further research into the biological activities and material properties of 4,6-dimethyldibenzofuran is warranted and could lead to the development of novel therapeutics and advanced materials.
References
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Organic Syntheses Procedure. Oxazole, 2,2'-(4,6-dibenzofurandiyl)bis(4,5-dihydro-4-phenyl-, (4R,4'R)-. Available from: [Link]
-
PubMed. Synthesis of a 4,6-disubstituted dibenzofuran beta-sheet initiator by reductive radical arylation of benzene. Available from: [Link]
-
Pharmaffiliates. 4,6-Dimethyldibenzo[b,d]furan. CAS No: 1136-77-2. Available from: [Link]
-
Wikipedia. Dibenzofuran. Available from: [Link]
-
Stenutz. 4,6-dimethylbenzofuran. Available from: [Link]
-
ChemRxiv. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Available from: [Link]
-
SciSpace. Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Available from: [Link]
-
Organic Letters. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Available from: [Link]
-
DergiPark. Dakin Oxidation of 4,6-Dimethoxybenzofuran-7- Carbaldehydes: Synthesis of Benzofuran-7-ols. Available from: [Link]
-
ResearchGate. Synthesis, spectroscopic characterization, electronic and optical studies of (2Z)-5,6-dimethyl-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one. Available from: [Link]
-
ScienceDirect. Bioactive Benzofuran derivatives: A review. Available from: [Link]
